molecular formula C11H15ClN2S2 B2590348 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride CAS No. 1052547-69-9

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride

Cat. No.: B2590348
CAS No.: 1052547-69-9
M. Wt: 274.83
InChI Key: SFGYNNRXESXFDK-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Alkylation: The benzothiazole core is then alkylated with a suitable alkyl halide to introduce the propan-1-amine moiety.

    Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced via nucleophilic substitution using a suitable methylating agent such as methyl iodide.

    Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Amides, sulfonamides, alkylated amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine
  • 1-(1,3-Benzothiazol-2-yl)-3-(ethylsulfanyl)propan-1-amine
  • 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)butan-1-amine

Uniqueness

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. The presence of the methylsulfanyl group and the hydrochloride salt form may also influence its solubility, stability, and bioavailability.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S2.ClH/c1-14-7-6-8(12)11-13-9-4-2-3-5-10(9)15-11;/h2-5,8H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGYNNRXESXFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2S1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052547-69-9
Record name 1-(1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride
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